Dichloronitromethane (DCNM, CAS: 7119-89-3) is a partially halogenated nitroalkane (CHCl2NO2) that serves as a critical analytical standard for nitrogenous disinfection byproducts (N-DBPs) and a specialized electrophilic building block in organic synthesis. Characterized by a boiling point of approximately 107 °C and a mild acidity (pKa ~7.5), DCNM occupies a unique physicochemical space between fully chlorinated analogs and unhalogenated nitromethane [1]. For procurement professionals and researchers, DCNM is primarily sourced to calibrate advanced water treatment models, conduct precise toxicological assays, or generate reactive dihalonitronates for complex C-C bond formation [2].
Substituting DCNM with the more ubiquitous trichloronitromethane (TCNM, chloropicrin) or chloronitromethane (CNM) fundamentally compromises experimental integrity and process design. Because TCNM lacks an alpha-proton, it cannot undergo deprotonation, rendering it entirely inert to pH-dependent photolysis and incapable of participating in traditional base-catalyzed nitroaldol (Henry) reactions [1]. Furthermore, the degradation kinetics of DCNM under advanced oxidation differ by an order of magnitude compared to TCNM [2]. Consequently, using in-class substitutes fails to accurately model the environmental persistence, treatment requirements, or synthetic reactivity specific to partially chlorinated halonitromethanes.
In advanced oxidation process (AOP) modeling, DCNM exhibits a hydroxyl radical reaction rate constant of (5.12 ± 0.77) × 10^8 M^-1 s^-1, whereas the fully chlorinated TCNM reacts at a sluggish (4.84 ± 0.42) × 10^7 M^-1 s^-1[1]. This order-of-magnitude difference means that AOP systems calibrated solely on TCNM will fail to predict the rapid degradation of partially chlorinated species.
| Evidence Dimension | Hydroxyl radical (HO•) reaction rate constant |
| Target Compound Data | (5.12 ± 0.77) × 10^8 M^-1 s^-1 |
| Comparator Or Baseline | Trichloronitromethane (TCNM): (4.84 ± 0.42) × 10^7 M^-1 s^-1 |
| Quantified Difference | DCNM degrades approximately 10.5 times faster under steady-state radiolysis. |
| Conditions | Aqueous solution, steady-state radiolysis, kinetic computer modeling |
Essential for sizing and calibrating industrial Advanced Oxidation Processes (AOP); using TCNM as a proxy drastically underestimates DCNM degradation rates.
DCNM possesses a pKa of ~7.5, allowing it to deprotonate in neutral-to-alkaline environments. Under 254 nm UV irradiation, DCNM demonstrates a sharp photolysis rate increase as the pH nears its pKa, driven by the higher molar absorptivity of its deprotonated fraction [1]. In contrast, TCNM lacks an alpha-proton and remains photolytically inert across the entire pH 3-9 range.
| Evidence Dimension | pH-dependent UV photolysis rate |
| Target Compound Data | Sharp alkaline rate enhancement near pKa (~7.5) |
| Comparator Or Baseline | TCNM: Photolytically inert across pH 3-9 |
| Quantified Difference | DCNM exhibits pH-driven alkaline rate enhancement; TCNM shows zero pH-dependent rate change. |
| Conditions | 254 nm UV photolysis, dilute aqueous solution, pH range 3-9 |
Makes DCNM the mandatory model compound for evaluating UV treatment efficacy in neutral-to-alkaline municipal water systems.
When benchmarking the toxicity of nitrogenous disinfection byproducts, the degree of chlorination inversely correlates with cytotoxicity in CHO cells. DCNM exhibits significantly higher chronic cytotoxicity than the fully chlorinated TCNM, establishing a distinct rank order of DCNM > CNM > TCNM[1].
| Evidence Dimension | Chronic cytotoxicity rank order |
| Target Compound Data | Higher cytotoxicity than fully chlorinated analogs |
| Comparator Or Baseline | TCNM (lowest cytotoxicity in the chlorinated series) |
| Quantified Difference | Rank order: DCNM > CNM > TCNM |
| Conditions | 72-hour exposure assay in Chinese hamster ovary (CHO) cells |
Justifies the specific procurement of DCNM for environmental risk assessments, as TCNM underestimates the toxicological burden of partially chlorinated N-DBPs.
The synthesis of complex dihalogenated nitro alcohols relies on the generation of reactive dihalonitronates. Because DCNM possesses an acidic alpha-proton, it can be utilized (often via in-situ cleavage of dihalonitroacetophenones) to undergo Lewis acid-catalyzed aldol additions [1]. TCNM, lacking an alpha-proton, is completely inert to base-mediated deprotonation and cannot participate in these atom-economical insertions.
| Evidence Dimension | Reactivity in base-mediated nitroaldol (Henry) additions |
| Target Compound Data | Capable of forming reactive dihalonitronates via alpha-proton deprotonation |
| Comparator Or Baseline | TCNM: Incapable of deprotonation |
| Quantified Difference | DCNM enables catalytic nitroaldol insertions; TCNM is completely inert. |
| Conditions | Lewis acid/base-catalyzed sequential bond scission-aldol reactions |
Determines precursor viability; buyers must select DCNM (or its direct precursors) rather than TCNM to synthesize complex dihalogenated nitro alcohols.
Because DCNM degrades approximately 10.5 times faster than TCNM under hydroxyl radical attack, it is the preferred benchmark for calibrating AOP systems in municipal water treatment facilities, ensuring accurate kinetic modeling [1].
DCNM's sharp photolysis rate increase near its pKa (~7.5) makes it an indispensable model compound for evaluating the efficacy of 254 nm UV disinfection in neutral-to-alkaline water matrices, a scenario where TCNM remains inert [2].
Due to its higher chronic cytotoxicity compared to fully chlorinated analogs, DCNM is procured as a precise analytical standard for in vitro mammalian cell assays (e.g., CHO cell testing) to accurately assess the health risks of chlorinated drinking water [3].
Leveraging its acidic alpha-proton, DCNM (or its in-situ generated dihalonitronate form) is utilized as a highly electrophilic building block in Lewis acid-catalyzed nitroaldol (Henry) reactions to synthesize complex pharmaceutical intermediates [4].